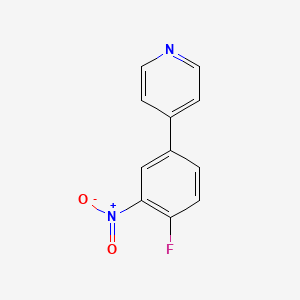

4-(4-Fluoro-3-nitrophenyl)pyridine

Description

Properties

IUPAC Name |

4-(4-fluoro-3-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-10-2-1-9(7-11(10)14(15)16)8-3-5-13-6-4-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOFFMHWMDPJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC=NC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-nitrophenyl)pyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-fluoro-3-nitrobenzene with pyridine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-nitrophenyl)pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Reduction: 4-(4-Amino-3-nitrophenyl)pyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-(4-Fluoro-3-nitrophenyl)pyridine":

Scientific Research Applications

While there is no direct information about "4-(4-Fluoro-3-nitrophenyl)pyridine," the search results offer insights into compounds with similar structural features, such as fluorine and nitro groups attached to aromatic rings, and their applications in scientific research .

Role as Building Blocks

Compounds with pyridine, fluorine, and nitro groups can serve as building blocks for synthesizing more complex molecules. Their unique structures enable exploration of new synthetic pathways.

Use in Chemistry

In chemistry, compounds with comparable structures are utilized in the development of advanced materials with specific properties, including fluorinated polymers. Their unique chemical structure may enhance the performance characteristics of materials in various applications.

Use in Biology

Similar compounds are investigated as biochemical probes to study enzyme activity. Their ability to interact with specific enzymes can provide insights into biochemical pathways.

Medical Applications

Compounds containing a fluoro-nitro-phenyl group have been explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors. Preliminary studies suggest they may have implications in treating diseases related to enzyme dysfunction. One study synthesized novel compounds containing a 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide nucleus, aiming to find potential candidates with better antitubercular activities and good safety profiles .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives have found use in the agrochemical industry for crop protection . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Table of Related Compounds

The table below lists compounds with structural similarities and their applications:

Case Studies

- Antifungal Activity: Derivatives of N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit antifungal properties against several strains, suggesting their utility in developing new antifungal agents.

- Enzyme Inhibition Studies: Investigations into the inhibition of specific enzymes have shown promising results, indicating that N-(4-fluoro-3-nitrophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide could be a lead candidate for drug development targeting enzyme-related diseases.

- Insecticidal Activity: Structural optimization of TFMP derivatives has shown superior insecticidal activity on lepidopterous pests compared to corresponding phenyl analogues .

- Antitubercular Activity: Studies have explored 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives for their in vitro antitubercular activity against M. tuberculosis .

Additional Insights

- The biological activities of TFMP derivatives are due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Fluorine and fluorine-containing moieties affect the biological activities and physical properties of compounds, giving fluorine a unique place in chemical discovery .

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-nitrophenyl)pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The fluorine atom’s electron-withdrawing properties also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Positional Isomers

- 3-(3-Fluoro-4-nitrophenyl)pyridine and 4-(3-Fluoro-4-nitrophenyl)pyridine : These isomers share the same molecular formula (C₁₁H₇FN₂O₂) but differ in the substitution pattern on the pyridine ring. In 4-(4-Fluoro-3-nitrophenyl)pyridine, the phenyl group is attached to the pyridine’s 4-position, whereas in 3-(3-Fluoro-4-nitrophenyl)pyridine, the substitution occurs at the pyridine’s 3-position.

Functional Group Variations

3-(4-Fluorophenyl)pyridine :

This analogue lacks the nitro group (molecular formula: C₁₁H₈FN , molecular weight: 173.19 g/mol). The absence of the nitro substituent reduces electron-withdrawing effects, leading to higher electron density on the phenyl ring. This may enhance lipophilicity but diminish stability in oxidative environments compared to the nitro-containing compound.- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : With a carboxylic acid (-COOH) and hydroxyl (-OH) group (molecular formula: C₁₂H₈FNO₃, molecular weight: 233.20 g/mol), this compound exhibits significantly different solubility and acidity profiles. The carboxylic acid (pKa ~4–5) and hydroxyl groups enable hydrogen bonding, making it more polar than 4-(4-Fluoro-3-nitrophenyl)pyridine.

Core Structure Differences

- 4-(4-Fluoro-3-nitrophenyl)benzaldehyde :

Replacing the pyridine ring with a benzaldehyde group introduces an aldehyde functional group. The electron-deficient pyridine core in the target compound is replaced by a benzaldehyde, altering electronic properties and reactivity (e.g., susceptibility to nucleophilic attacks).

Substituent Placement

- Pyridine, 4-[(4-nitrophenyl)methyl] : Here, the nitro group is part of a benzyl substituent (molecular formula: C₁₂H₁₀N₂O₂, molecular weight: 214.22 g/mol).

Key Data and Research Findings

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 4-(4-Fluoro-3-nitrophenyl)pyridine | C₁₁H₇FN₂O₂ | 4-Fluoro, 3-Nitro on phenyl | 218.19 | High electron deficiency |

| 3-(3-Fluoro-4-nitrophenyl)pyridine | C₁₁H₇FN₂O₂ | 3-Fluoro, 4-Nitro on phenyl | 218.19 | Altered regiochemistry |

| 3-(4-Fluorophenyl)pyridine | C₁₁H₈FN | 4-Fluoro on phenyl | 173.19 | Increased lipophilicity |

| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | 4-Carboxy, 3-Fluoro on phenyl, 2-Hydroxy | 233.20 | Enhanced polarity |

Key Observations:

Electronic Effects : The nitro group in 4-(4-Fluoro-3-nitrophenyl)pyridine enhances electrophilicity, making it reactive toward nucleophilic aromatic substitution (e.g., replacement of fluorine or nitro groups) .

Biological Relevance: Fluorine’s presence improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

Solubility : Derivatives with polar groups (e.g., -COOH, -OH) exhibit higher aqueous solubility, whereas nitro- and fluoro-substituted compounds are more lipophilic .

Biological Activity

4-(4-Fluoro-3-nitrophenyl)pyridine is an organic compound notable for its pyridine ring substituted with a 4-fluoro-3-nitrophenyl group. Its molecular formula is CHFNO, with a molecular weight of approximately 218.19 g/mol. The presence of functional groups such as fluorine and nitro contributes to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 218.19 g/mol |

| Functional Groups | Nitro (-NO), Fluoro (-F), Pyridine |

While specific mechanisms of action for 4-(4-Fluoro-3-nitrophenyl)pyridine are not extensively documented, studies on structurally similar compounds suggest potential interactions with nicotinic acetylcholine receptors (nAChRs). The presence of both the nitro and fluorine groups may enhance biological activity by modulating lipophilicity and receptor binding affinities, which are crucial in various physiological processes .

Biological Activity

Research indicates that derivatives of 4-(4-Fluoro-3-nitrophenyl)pyridine exhibit significant biological activities, particularly in pharmacology. Notably, compounds with similar structures have been evaluated for their roles as antagonists at nAChRs, which are implicated in neurodegenerative diseases and other disorders .

Case Studies

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insights into the biological activity of 4-(4-Fluoro-3-nitrophenyl)pyridine:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-nitroaniline | Aniline derivative with fluorine and nitro | Precursor for synthesizing various derivatives |

| 2-Fluoro-3-nitrophenylpyridine | Similar pyridine structure | Varied biological activity; potential nAChR interaction |

| 2-Fluoro-4-nitrophenylpyridine | Another pyridine derivative | Differences in receptor binding affinities |

Q & A

Basic: What are the optimal synthetic conditions for nitrating 4-(4-fluorophenyl)pyridine to yield 4-(4-fluoro-3-nitrophenyl)pyridine?

Answer:

The nitration of 4-(4-fluorophenyl)pyridine is achieved using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group (NO₂) is introduced at the meta position relative to the fluorine substituent. Key parameters include maintaining a temperature below 50°C to minimize side reactions and ensuring stoichiometric control of the nitrating agent. Post-reaction, quenching in ice water followed by neutralization with a weak base (e.g., NaHCO₃) is critical to isolate the product. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the desired compound .

Basic: What purification methods are effective for isolating 4-(4-fluoro-3-nitrophenyl)pyridine after synthesis?

Answer:

Column chromatography using silica gel with a gradient eluent system (e.g., hexane/ethyl acetate) is the most reliable method for purification. The nitro and fluorine groups increase the compound’s polarity, necessitating careful optimization of the solvent ratio to achieve high purity (>95%). Recrystallization from ethanol or dichloromethane/hexane mixtures can further enhance crystallinity, as demonstrated in analogous pyridine derivatives .

Advanced: How does the electronic nature of the nitro group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The nitro group is a strong electron-withdrawing substituent, which deactivates the aromatic ring and directs subsequent electrophilic substitutions to specific positions. In Suzuki-Miyaura cross-coupling reactions, the nitro group stabilizes transient intermediates by resonance, but its steric bulk may hinder access to the catalytic site. Computational studies (e.g., DFT calculations) are recommended to predict regioselectivity and optimize reaction conditions. Reductive functionalization (e.g., converting NO₂ to NH₂) can modulate reactivity for downstream applications .

Advanced: How is 4-(4-fluoro-3-nitrophenyl)pyridine utilized in biosensor development?

Answer:

The nitro group facilitates covalent immobilization of biomolecules (e.g., antibodies) on gold electrodes via diazonium salt chemistry. Electrochemical reduction of the nitro group generates reactive amine intermediates, enabling conjugation with biomolecules. This approach enhances biosensor sensitivity and selectivity for detecting cytokines like interleukin-2 (IL-2). Cyclic voltammetry and impedance spectroscopy are critical for validating surface functionalization .

Advanced: What analytical techniques resolve contradictions in reported crystal packing data for nitro-substituted pyridines?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is definitive for elucidating intermolecular interactions. For 4-(4-fluoro-3-nitrophenyl)pyridine derivatives, SC-XRD reveals dimer formation via C–H⋯π interactions (2.7–3.6 Å) and π–π stacking (3.6 Å). Discrepancies in reported data often arise from polymorphism or solvent inclusion. Pairing SC-XRD with powder XRD and differential scanning calorimetry (DSC) can identify phase variations .

Methodological: What spectroscopic and chromatographic methods validate the compound’s structural integrity?

Answer:

- NMR Spectroscopy: ¹⁹F NMR confirms fluorine positioning, while ¹H/¹³C NMR resolves aromatic proton environments.

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula and isotopic patterns.

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, especially for nitro-containing byproducts.

- IR Spectroscopy: Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm nitro group presence .

Application: How is this compound applied in the synthesis of antibacterial agents?

Answer:

Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) yields 4-(3-aminophenyl)pyridine, a precursor for quinolone antibiotics. Subsequent alkylation or acylation introduces side chains that enhance bacterial target affinity (e.g., DNA gyrase inhibition). In vitro MIC assays against Gram-positive/-negative strains validate efficacy, while computational docking (e.g., AutoDock Vina) predicts binding modes .

Challenge: How to address discrepancies in reported reaction yields for nitro-functionalized pyridines?

Answer:

Yield variations often stem from competing side reactions (e.g., over-nitration or ring oxidation). Systematic optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.